2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Overview

Description

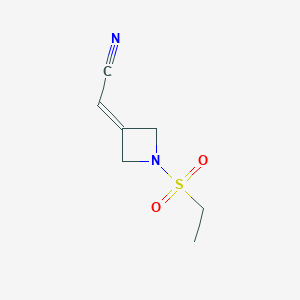

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is a critical intermediate in synthesizing Baricitinib, a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and repurposed for COVID-19 therapy . Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol . The compound features an azetidine ring with an ethylsulfonyl substituent and a cyano-methylene group, enabling nucleophilic reactivity essential for constructing Baricitinib’s heterocyclic core .

Traditional synthetic routes for this compound faced challenges such as low yields (≤70%), reliance on toxic reagents (e.g., ethanesulfonyl chloride), and generation of mixed salt wastewater . Recent advancements employ microchannel reactors and green oxidation methods, improving yield (>90%) and sustainability .

Mechanism of Action

Target of Action

The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .

Mode of Action

This compound acts as an inhibitor of JAK 1 and 2 . By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response .

Pharmacokinetics

The compound is slightly soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and immune response, which is beneficial in the treatment of conditions like rheumatoid arthritis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . The compound should be stored in a dry room at room temperature . It’s also important to avoid dust formation and contact with skin and eyes

Biological Activity

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a compound with the CAS number 1187595-85-2, is primarily recognized as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) enzymes. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis.

- Molecular Formula : CHNOS

- Molecular Weight : 186.23 g/mol

- Melting Point : 67-69 °C

- Boiling Point : Approximately 360.8 °C (predicted)

- Density : 1.33 g/cm³

Baricitinib, which incorporates the this compound moiety, acts as a reversible inhibitor of JAK1 and JAK2. These enzymes play a crucial role in the signaling pathways of various cytokines involved in inflammatory processes. By inhibiting these pathways, Baricitinib can reduce inflammation and alleviate symptoms associated with autoimmune diseases.

Anti-inflammatory Effects

Research indicates that Baricitinib effectively inhibits the intracellular signaling of inflammatory cytokines such as IL-6 and IL-23, which are pivotal in the pathogenesis of rheumatoid arthritis. The compound's ability to modulate immune responses has led to its approval for treating moderate to severe rheumatoid arthritis in patients who have had inadequate responses to other therapies .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Baricitinib:

- In a phase III trial, Baricitinib demonstrated significant improvements in American College of Rheumatology (ACR) response criteria compared to placebo .

- The drug was also evaluated for its potential use in treating COVID-19 due to its immunomodulatory properties, showing promise in reducing inflammation associated with severe cases .

Synthesis and Production

The synthesis of this compound has been optimized for industrial applications. A green synthesis method has been developed that utilizes commercially available starting materials and minimizes environmental impact. This method involves:

- Treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride.

- Conducting the reaction in a biphasic solution at room temperature.

- Extracting the product using organic solvents like toluene .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| CAS Number | 1187595-85-2 |

| Molecular Formula | CHNOS |

| Molecular Weight | 186.23 g/mol |

| Primary Use | Intermediate for Baricitinib synthesis |

| Mechanism of Action | JAK1/JAK2 inhibition |

| Therapeutic Applications | Treatment of rheumatoid arthritis and COVID-19 |

| Clinical Trial Status | Approved in EU and Japan for rheumatoid arthritis |

Case Studies

- Rheumatoid Arthritis Treatment : A study published in The New England Journal of Medicine highlighted that patients receiving Baricitinib showed significant reductions in disease activity scores compared to those receiving placebo, further validating the biological activity of its precursor compound .

- COVID-19 Research : In a clinical trial assessing repurposed small-molecule drugs for COVID-19 treatment, Baricitinib was noted for its ability to reduce inflammatory markers and improve clinical outcomes in hospitalized patients .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

- The primary application of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) enzymes JAK1 and JAK2. This inhibition is crucial for treating autoimmune diseases such as rheumatoid arthritis by modulating the immune response .

2. Synthetic Pathways

- The synthesis of this compound involves treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride in a biphasic solution, typically utilizing tetrahydrofuran (THF) and an aqueous basic solution. The reaction conditions are maintained at room temperature to optimize yield and purity .

Research Findings

Case Studies and Synthetic Research

- A study demonstrated the efficacy of Baricitinib in clinical trials for rheumatoid arthritis, highlighting the importance of its intermediates like this compound in developing effective treatments .

- Additional research has focused on optimizing synthetic routes to enhance yield and reduce production costs, which directly impacts the availability of Baricitinib for therapeutic use .

Q & A

Q. Basic: What are the established synthetic routes for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, and what are their methodological limitations?

Answer:

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common route involves alkylation of azetidine derivatives with ethylsulfonyl groups followed by cyanomethylation. However, traditional methods suffer from low yields (e.g., <50%) due to competing side reactions and the use of hazardous reagents like chlorinated solvents . Recent studies emphasize the need for greener alternatives, such as aqueous-phase catalysis or solvent-free conditions, to reduce mixed salt wastewater and improve scalability .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography is essential for resolving its stereochemistry and confirming the azetidin-3-ylidene moiety. For example, single-crystal studies (100 K, R-factor = 0.066) reveal bond angles (e.g., Pd1–P1–O6 = 102.4°) and fluorine disorder in trifluoromethyl groups .

- NMR spectroscopy (¹H/¹³C) identifies electronic environments, such as the cyanomethyl proton (δ ~3.7 ppm) and azetidine carbons (δ 50–70 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (C₇H₁₀N₂O₂S: theoretical 186.0538) and fragmentation patterns .

Q. Advanced: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Answer:

Density functional theory (DFT) calculations model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, boron-containing intermediates (e.g., 1919837-50-5) show higher electrophilicity at the azetidine nitrogen, favoring C–N bond formation over competing pathways. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize reaction kinetics .

Q. Advanced: What strategies mitigate byproduct formation during its synthesis?

Answer:

- Temperature control : Maintaining ≤0°C during sulfonylation reduces dimerization of the azetidine ring.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) suppress β-hydride elimination, a common side reaction .

- Chromatography-free purification : Acid-base extraction removes unreacted ethylsulfonyl chloride, achieving >95% purity .

Q. Advanced: How are crystallographic data contradictions resolved for structural determination?

Answer:

Disorder in trifluoromethyl groups (e.g., F28A–F30A rotational isomers) is addressed using SHELXL restraints (ISOR, SIMU) to refine occupancy ratios. Symmetry operations (e.g., x+1, y, z) resolve lattice mismatches, while Hirshfeld surface analysis validates intermolecular interactions (e.g., C–H⋯O contacts at 2.8–3.1 Å) .

Q. Advanced: What is the compound’s role in Baricitinib impurity profiling?

Answer:

It is a precursor to Baricitinib Impurity 6 (2514763-82-5), formed via over-sulfonylation during azetidine functionalization. Impurity synthesis involves refluxing the compound with 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole, followed by LC-MS/MS quantification (LOQ = 0.05%) using a C18 column (ACN/water gradient) .

Q. Advanced: How is its stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and analyze via HPLC-PDA. Degradation products (e.g., hydrolyzed nitrile to amide) are quantified at 220 nm .

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at 180°C, correlating with loss of ethylsulfonyl groups (mass loss ~32%) .

Q. Advanced: What mechanistic insights explain its reactivity in [3+2] cycloadditions?

Answer:

The electron-deficient cyanomethyl group acts as a dipolarophile in Huisgen reactions. Kinetic studies (stopped-flow UV-Vis) show a second-order dependence on azide concentration. Transition-state modeling (IRC analysis) confirms a concerted mechanism with activation energy ΔG‡ = 85 kJ/mol .

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Role : A precursor to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The tert-butyloxycarbonyl (Boc) group acts as a protecting group, later replaced by ethylsulfonyl during synthesis .

- Synthesis : Prepared via Horner–Emmons reaction, followed by Boc deprotection under acidic conditions .

- Key Difference : The Boc group reduces reactivity compared to the ethylsulfonyl group, necessitating additional steps for functionalization .

2-[1-(1-(3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl)Piperidin-4-yl)Azetidin-3-ylidene]Acetonitrile

- Molecular Formula : C₁₇H₁₅F₄N₅O

- Role : Intermediate in advanced JAK inhibitors with enhanced selectivity .

- Key Difference: Incorporates a piperidine-isonicotinoyl moiety and fluorinated groups, increasing steric bulk and metabolic stability compared to the simpler ethylsulfonyl derivative .

Baricitinib Impurities (e.g., BHM Impurity)

- Structure : Derivatives of this compound with additional pyrrolo-pyrimidine substituents .

- Role : By-products formed during Baricitinib synthesis, requiring stringent purification .

- Key Difference : Larger molecular weight (e.g., 401.5 g/mol for one impurity) and complex heterocyclic systems .

Research Findings and Advancements

Green Synthesis : Microchannel reactors and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed reactions reduce reaction times (12–18 hours vs. 24+ hours) and improve yields (>90%) for this compound .

Scalability: The ethylsulfonyl derivative’s synthesis is now feasible at multi-kilogram scales, addressing industrial demand for Baricitinib .

Regulatory Compliance : Impurity profiling (e.g., BHM) ensures compliance with ICH guidelines, highlighting the compound’s role in quality control .

Preparation Methods

Preparation Methods

Green and Facile Synthesis Using Microchannel Reactor Technology

A notable recent advancement is the green and cost-effective synthesis developed for industrial scale-up, employing a microchannel reactor system to facilitate the oxidation step under mild conditions. The process starts from commercially available benzylamine and involves:

- Conversion of benzylamine to an intermediate via Hinsberg reaction.

- Oxidation using N-hydroxyphthalimide and cobalt acetate as catalysts in a microchannel reactor.

- Wittig-type or Horner–Wadsworth–Emmons (HWE) reaction to form the cyanoalkene moiety.

This method is highlighted for its environmental friendliness, low cost, and suitability for large-scale production, yielding the target intermediate with high purity and efficiency.

Synthesis via 3-(Cyanomethylene)azetidine Hydrochloride and Ethanesulfonyl Chloride

Another industrially relevant method involves:

- Starting from 3-(cyanomethylene)azetidine hydrochloride.

- Reaction with ethane sulfonyl chloride in the presence of a base such as N,N-diisopropylethylamine in acetonitrile at low temperatures (0–10 °C).

- Stirring at room temperature (20–25 °C) for extended periods (approximately 16 hours).

- Workup involving solvent removal, extraction, and purification to isolate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

This process is documented in patent literature and is valued for its straightforwardness and scalability.

Horner–Wadsworth–Emmons Reaction Route

This classic synthetic approach involves:

- Conversion of tert-butyl 3-oxoazetidine-1-carboxylate to this compound via the Horner–Emmons reaction.

- Subsequent deprotection of the N-Boc group.

- Final sulfonamidation to introduce the ethylsulfonyl group.

This route offers a relatively high overall yield (~49%) and has been optimized for industrial applications, combining efficiency with cost-effectiveness.

Related Synthetic Steps and Variations

- Use of 1-amino-3-chloropropan-2-ol hydrochloride as a starting material, which is converted to N-(3-chloro-2-hydroxypropyl)ethanesulfonamide, then cyclized to 1-(ethylsulfonyl)azetidin-3-ol, and finally transformed to the target intermediate.

- Oxidation steps employing N-hydroxyphthalimide and cobalt acetate catalysts in microreactors to improve reaction control and environmental impact.

- Aldol condensation and Hinsberg reactions as part of the synthetic sequence in some patented routes.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The green synthesis using microchannel reactors reduces hazardous waste and improves reaction efficiency by enhancing mass and heat transfer during oxidation.

- The sulfonamidation step with ethane sulfonyl chloride is typically performed under mild base conditions to avoid side reactions and decomposition.

- The Horner–Wadsworth–Emmons reaction is a reliable method to install the cyanoalkene moiety, and subsequent deprotection and sulfonamidation steps are well-established in literature.

- Purification techniques include solvent extraction, crystallization, and flash chromatography depending on the scale and process requirements.

- Spectroscopic characterization (IR, MS, 1H NMR, 13C NMR) confirms the structure and purity of the intermediate in all methods.

Properties

IUPAC Name |

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUIOHSYUKWGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221980 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-85-2 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.